Tetradecyl hydrogen sulfate (ester)

Descripción general

Descripción

El tetradecil sulfato de hidrógeno (éster) es un tensioactivo aniónico ampliamente utilizado en diversas industrias y aplicaciones médicas. Es conocido por sus propiedades humectantes y se usa comúnmente como un irritante de los vasos sanguíneos y un agente esclerosante para el tratamiento de venas varicosas y hemorroides . El compuesto también se conoce como tetradecil sulfato de sodio cuando está en su forma de sal de sodio.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tetradecil sulfato de hidrógeno (éster) se puede sintetizar mediante la esterificación del tetradecanol con ácido sulfúrico. La reacción típicamente implica calentar el tetradecanol con ácido sulfúrico concentrado bajo condiciones de reflujo. El producto se neutraliza luego con una base como el hidróxido de sodio para formar la sal de sodio .

Métodos de producción industrial: En entornos industriales, la producción de tetradecil sulfato de hidrógeno (éster) implica procesos continuos donde el tetradecanol y el ácido sulfúrico reaccionan en grandes reactores. La mezcla de reacción se neutraliza, purifica y seca para obtener el producto final. El proceso está optimizado para un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El tetradecil sulfato de hidrógeno (éster) principalmente experimenta reacciones de hidrólisis y sustitución. La hidrólisis del éster en presencia de agua y un catalizador ácido o básico da como resultado la formación de tetradecanol y ácido sulfúrico .

Reactivos y condiciones comunes:

Hidrólisis: Catalizadores ácidos o básicos como el ácido clorhídrico o el hidróxido de sodio.

Sustitución: Reactivos como los haluros de alquilo se pueden utilizar para reemplazar el grupo sulfato con otros grupos funcionales.

Productos principales:

Hidrólisis: Tetradecanol y ácido sulfúrico.

Sustitución: Diversos derivados alquilados dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Sclerotherapy for Varicose Veins

Sodium tetradecyl sulfate is primarily utilized in sclerotherapy, a minimally invasive procedure aimed at treating varicose veins and spider veins. When injected into the affected veins, it causes localized inflammation and thrombosis, leading to vein occlusion and subsequent fibrous tissue formation which may result in permanent vein obliteration.

- Mechanism of Action : The compound induces intimal inflammation and thrombus formation, effectively occluding the vein. This process promotes hemostasis and can control active hemorrhage during procedures involving varicose veins or esophageal varices .

Treatment of Hemorrhoids

Recent studies have demonstrated the use of sodium tetradecyl sulfate in treating hemorrhoids through injection sclerotherapy. A randomized controlled trial compared its efficacy with phenol in almond oil, revealing that while sodium tetradecyl sulfate was effective, phenol showed superior results in controlling bleeding per rectum .

Case Study: Efficacy Comparison

- Study Design : Open-label, parallel group study involving 120 patients.

- Results : Sodium tetradecyl sulfate was comparable to phenol in managing symptoms like perianal itching but less effective in controlling bleeding .

Surfactant Properties

Beyond medical uses, sodium tetradecyl sulfate serves as a surfactant in various industrial applications due to its wetting properties. It is commonly employed in formulations requiring emulsification and stabilization.

Pharmaceutical Formulations

The compound is also used in pharmaceutical compositions, particularly those targeting venous malformations. Its high purity and stability make it suitable for injection formulations, which can be tailored for specific therapeutic needs .

Safety and Side Effects

While sodium tetradecyl sulfate is generally considered safe when used appropriately, it can cause adverse reactions such as contact dermatitis, especially among healthcare workers handling the substance without protective gear . Awareness of potential allergic reactions is crucial for those involved in its administration.

Summary of Findings

| Application Area | Description | Efficacy/Notes |

|---|---|---|

| Sclerotherapy | Treatment for varicose veins and spider veins | Effective; promotes vein occlusion |

| Hemorrhoid Treatment | Injection sclerotherapy for early internal hemorrhoids | Comparable to phenol; less effective for bleeding control |

| Industrial Surfactant Use | Used as a surfactant in various formulations | Effective emulsifier and stabilizer |

| Safety | Risk of contact dermatitis among healthcare workers | Protective measures recommended |

Mecanismo De Acción

El mecanismo de acción del tetradecil sulfato de hidrógeno (éster) involucra sus propiedades tensioactivas. Cuando se utiliza como un agente esclerosante, irrita las células endoteliales que recubren los vasos sanguíneos, causando inflamación y formación de trombos. Esto lleva a la oclusión de la vena tratada y posterior fibrosis, lo que resulta en la obliteración de la vena .

Compuestos similares:

Dodecil sulfato de sodio: Otro tensioactivo aniónico con propiedades similares pero una longitud de cadena alquílica más corta.

Lauril sulfato de sodio: Se utiliza comúnmente en detergentes y productos de cuidado personal.

Cetil sulfato de sodio: Tensioactivo similar con una cadena alquílica más larga.

Comparación: El tetradecil sulfato de hidrógeno (éster) es único debido a su longitud de cadena alquílica específica, que proporciona propiedades tensioactivas óptimas para ciertas aplicaciones. Su efectividad como agente esclerosante se atribuye a su capacidad para causar una irritación endotelial significativa y formación de trombos .

En conclusión, el tetradecil sulfato de hidrógeno (éster) es un compuesto versátil con aplicaciones significativas en varios campos. Sus propiedades únicas lo convierten en un componente esencial tanto en entornos industriales como médicos.

Comparación Con Compuestos Similares

Sodium dodecyl sulfate: Another anionic surfactant with similar properties but shorter alkyl chain length.

Sodium lauryl sulfate: Commonly used in detergents and personal care products.

Sodium cetyl sulfate: Similar surfactant with a longer alkyl chain.

Comparison: Tetradecyl hydrogen sulfate (ester) is unique due to its specific alkyl chain length, which provides optimal surfactant properties for certain applications. Its effectiveness as a sclerosing agent is attributed to its ability to cause significant endothelial irritation and thrombus formation .

Actividad Biológica

Tetradecyl hydrogen sulfate (ester), commonly known as sodium tetradecyl sulfate (STS), is an anionic surfactant primarily used in medical applications for sclerotherapy, particularly in treating small uncomplicated varicose veins. This article delves into its biological activity, mechanisms of action, clinical applications, and associated risks.

Overview of Tetradecyl Hydrogen Sulfate

- Chemical Structure : Tetradecyl hydrogen sulfate is an ester of tetradecanol and sulfuric acid, classified as a surfactant.

- Brand Name : Sotradecol.

- Drug Classification : Anionic surfactant and sclerosing agent.

Tetradecyl hydrogen sulfate exerts its effects through several mechanisms:

- Endothelial Cell Interaction : The compound acts as a potent toxin to endothelial cells, causing damage upon injection. This results in inflammation of the intima and subsequent thrombus formation, leading to vein occlusion .

- Sclerosing Effect : When injected into varicose veins, STS promotes localized inflammation and fibrosis, which can result in partial or complete obliteration of the treated vein .

- Induction of Hypercoagulable State : STS may selectively inhibit protein C, contributing to a hypercoagulable state that enhances thrombus formation .

Clinical Applications

Tetradecyl hydrogen sulfate is primarily used in:

- Sclerotherapy : A minimally invasive procedure for treating varicose veins and vascular malformations. The procedure involves injecting the sclerosing agent directly into the vein, causing it to collapse and eventually be reabsorbed by the body.

- Hemorrhage Control : It can be employed during acute bleeding situations, such as esophageal varices, where it induces spasm of vascular smooth muscle .

Case Study 1: Occupational Contact Dermatitis

A 42-year-old healthcare worker developed contact dermatitis after repeated exposure to STS while preparing solutions for sclerotherapy. The condition resolved upon avoidance of the substance, highlighting the potential for allergic reactions among healthcare professionals handling STS .

Case Study 2: Efficacy in Varicose Vein Treatment

In a clinical study involving 144 patients treated with a 1% STS solution for spider angiomas, the treatment demonstrated significant efficacy with minimal long-term side effects. However, some patients experienced temporary pigmentation changes post-treatment .

Adverse Effects

The use of tetradecyl hydrogen sulfate is associated with several adverse effects:

- Local Reactions : Pain, itching, ulceration at the injection site, and permanent discoloration can occur .

- Systemic Reactions : Mild systemic reactions such as headache and nausea have been reported. More severe reactions include anaphylaxis and thrombosis complications .

- Long-term Risks : While no long-term carcinogenic studies have been conducted on STS, there are reports linking its use to severe complications like stroke and myocardial infarction due to air embolism .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Endothelial Toxicity | Causes damage to endothelial cells leading to thrombus formation. |

| Sclerosing Agent | Induces inflammation and fibrosis in treated veins. |

| Hypercoagulable State | May inhibit protein C leading to increased thrombus risk. |

Propiedades

Key on ui mechanism of action |

When injected directly into a vein, sodium tetradecyl sulfate causes intimal inflammation and venous thrombus formation, which then results in occlusion of the vein. Following this sequence of events, fibrous tissue forms and causes partial to complete obliteration of the vein, which may be temporary or permanent. An important role of this drug, as well as other sclerosing agents, is to control active hemorrhage and encourage hemostasis. This may be due to the esophageal and vascular smooth muscle spasm induced by the sclerosing agent. During acute and active bleeding, the sodium tetradecyl sulfate injected directly into the esophageal varices may dissipate rapidly, as the varices have a much higher blood volume/flow rate and no functioning valves. The mechanical compression effect of submucosal edema, created by the injection of sclerosing agents, may also be responsible for acute hemostasis. |

|---|---|

Número CAS |

300-52-7 |

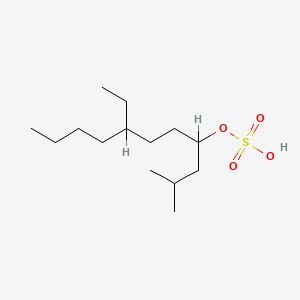

Fórmula molecular |

C14H30O4S |

Peso molecular |

294.45 g/mol |

Nombre IUPAC |

(7-ethyl-2-methylundecan-4-yl) hydrogen sulfate |

InChI |

InChI=1S/C14H30O4S/c1-5-7-8-13(6-2)9-10-14(11-12(3)4)18-19(15,16)17/h12-14H,5-11H2,1-4H3,(H,15,16,17) |

Clave InChI |

GROJOWHVXQYQGN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |

SMILES canónico |

CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)O |

melting_point |

199 |

Key on ui other cas no. |

300-52-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.